molecular formula C15H18N4O2 B2609800 4-{2-[Cyano(3-ethylphenyl)amino]acetyl}piperazin-2-one CAS No. 1445150-26-4

4-{2-[Cyano(3-ethylphenyl)amino]acetyl}piperazin-2-one

Cat. No. B2609800
CAS RN: 1445150-26-4
M. Wt: 286.335
InChI Key: GHTXWGAMNIRWIC-UHFFFAOYSA-N
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Description

The compound “4-{2-[Cyano(3-ethylphenyl)amino]acetyl}piperazin-2-one” is a complex organic molecule. Unfortunately, there is limited specific information available about this exact compound .


Synthesis Analysis

While there isn’t specific information on the synthesis of “4-{2-[Cyano(3-ethylphenyl)amino]acetyl}piperazin-2-one”, related compounds have been synthesized through various methods. For instance, a series of 2-(4-cyano-3-trifluoromethylphenyl amino)-4-(4-quinazolinyloxy)-6-piperazinyl (piperidinyl)-s-triazines have been synthesized through a simple and efficient synthetic protocol .

Future Directions

The future directions for research on “4-{2-[Cyano(3-ethylphenyl)amino]acetyl}piperazin-2-one” could involve further exploration of its synthesis, chemical properties, and potential biological activities. Given the biological activities of related compounds, it may be worthwhile to investigate its potential as a therapeutic agent .

properties

IUPAC Name

(3-ethylphenyl)-[2-oxo-2-(3-oxopiperazin-1-yl)ethyl]cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-2-12-4-3-5-13(8-12)19(11-16)10-15(21)18-7-6-17-14(20)9-18/h3-5,8H,2,6-7,9-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTXWGAMNIRWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(CC(=O)N2CCNC(=O)C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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